molecular formula C12H16O4 B14723396 1-(3,4,5-Trihydroxyphenyl)hexan-1-one CAS No. 6345-66-0

1-(3,4,5-Trihydroxyphenyl)hexan-1-one

Cat. No.: B14723396
CAS No.: 6345-66-0
M. Wt: 224.25 g/mol
InChI Key: IFYDUMLMLPWDRV-UHFFFAOYSA-N
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Description

1-(3,4,5-Trihydroxyphenyl)hexan-1-one is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of a hexanone chain attached to a phenyl ring substituted with three hydroxyl groups at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trihydroxyphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the condensation of 3,4,5-trihydroxybenzaldehyde with hexanone under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trihydroxyphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the hexanone chain can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

1-(3,4,5-Trihydroxyphenyl)hexan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s hydroxyl groups make it a potential antioxidant, and it is studied for its ability to scavenge free radicals.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(3,4,5-trihydroxyphenyl)hexan-1-one exerts its effects is primarily through its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. Additionally, the compound may act as an antioxidant by donating electrons to neutralize free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

    1-(3,4-Dihydroxyphenyl)hexan-1-one: Lacks one hydroxyl group compared to 1-(3,4,5-trihydroxyphenyl)hexan-1-one, which may affect its reactivity and biological activity.

    1-(3,5-Dihydroxyphenyl)hexan-1-one: Similar structure but with hydroxyl groups at different positions, leading to different chemical properties.

    1-(4-Hydroxyphenyl)hexan-1-one:

Uniqueness: this compound is unique due to the presence of three hydroxyl groups on the phenyl ring, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various chemical reactions and applications in research and industry.

Properties

CAS No.

6345-66-0

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

1-(3,4,5-trihydroxyphenyl)hexan-1-one

InChI

InChI=1S/C12H16O4/c1-2-3-4-5-9(13)8-6-10(14)12(16)11(15)7-8/h6-7,14-16H,2-5H2,1H3

InChI Key

IFYDUMLMLPWDRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

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